NCX899

説明

特性

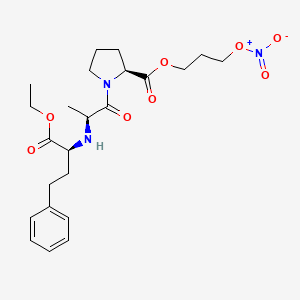

IUPAC Name |

3-nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O8/c1-3-32-22(28)19(13-12-18-9-5-4-6-10-18)24-17(2)21(27)25-14-7-11-20(25)23(29)33-15-8-16-34-26(30)31/h4-6,9-10,17,19-20,24H,3,7-8,11-16H2,1-2H3/t17-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMKQTIZFBBSRD-IHPCNDPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OCCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)OCCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of NCX899

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX899 is an investigational nitro-enalapril compound, representing a novel class of antihypertensive agents. It is a nitric oxide (NO)-releasing derivative of the angiotensin-converting enzyme (ACE) inhibitor, enalapril. This dual-action molecule is designed to lower blood pressure through two distinct and complementary mechanisms: the inhibition of the renin-angiotensin-aldosterone system (RAAS) via its enalaprilat metabolite, and vasodilation mediated by the release of nitric oxide. This guide provides a comprehensive overview of the available preclinical data on the mechanism of action of this compound.

Core Mechanism of Action

This compound is a prodrug that, after oral administration, is metabolized to enalaprilat and a nitric oxide-donating moiety.

-

ACE Inhibition : Enalaprilat, the active metabolite, is a potent inhibitor of the angiotensin-converting enzyme. ACE is a key enzyme in the RAAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, enalaprilat reduces the levels of angiotensin II, leading to decreased vasoconstriction, reduced aldosterone secretion, and consequently, a lowering of blood pressure.

-

Nitric Oxide-Mediated Vasodilation : The second component of this compound's action is the release of nitric oxide. NO is a critical signaling molecule in the cardiovascular system, primarily acting as a vasodilator. It diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.

The combination of these two mechanisms suggests that this compound may offer superior blood pressure control compared to ACE inhibitors alone, potentially with additional cardiovascular benefits attributable to nitric oxide, such as improved endothelial function.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies comparing this compound with its parent compound, enalapril.

Table 1: Comparative Efficacy on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats [1]

| Treatment Group | Dose (oral, QD for 7 days) | SBP Reduction on Day 1 (2-6 hours post-dose) | SBP Reduction on Day 7 (2-6 hours post-dose) |

| This compound | 8 µmol/kg | -21 ± 3 mmHg | -34 ± 2 mmHg |

| Enalapril | 8 µmol/kg | -19 ± 3 mmHg | -25 ± 3 mmHg |

Table 2: Comparative Pharmacological Effects in Spontaneously Hypertensive Rats (Day 7) [1]

| Parameter | This compound | Enalapril |

| ACE Inhibition | 40 ± 8 % | 57 ± 7 % |

| Plasma Nitrate/Nitrite (NOx) Levels | 2-fold increase (up to 6h post-dosing) | No significant change |

Experimental Protocols

Detailed experimental protocols for the specific this compound studies are not publicly available. However, the following are representative methodologies for the key experiments conducted.

Measurement of Blood Pressure in Conscious Rats via Telemetry

This protocol describes a general method for continuous blood pressure monitoring in conscious, unrestrained rats, similar to the methodology likely employed in the this compound studies.

-

Animal Preparation : Male spontaneously hypertensive rats are allowed to acclimate to the laboratory environment.

-

Telemetry Device Implantation :

-

Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

-

A sterile telemetry transmitter with a pressure-sensing catheter is surgically implanted. The catheter is typically inserted into the abdominal aorta, and the transmitter body is secured in the peritoneal cavity or subcutaneously.

-

Post-operative analgesia is administered, and the animals are allowed a recovery period of at least one week.

-

-

Data Acquisition :

-

Animals are housed individually in their home cages placed on receiver platforms.

-

The telemetry system continuously records arterial blood pressure waveforms. Data can be collected at specified intervals (e.g., every 10 minutes) over the duration of the study.

-

Systolic, diastolic, and mean arterial pressure, as well as heart rate, are derived from the pressure signal.

-

-

Dosing and Monitoring :

-

Animals are dosed orally with this compound, enalapril, or vehicle once daily for the specified treatment period.

-

Blood pressure is monitored continuously throughout the study to assess both acute and chronic effects of the treatments.

-

Determination of Plasma Nitrate/Nitrite (NOx) Levels

This protocol outlines a common method for measuring the stable metabolites of nitric oxide in plasma, which serves as an indicator of NO production.

-

Sample Collection : Blood samples are collected from the animals at specified time points after dosing into tubes containing an anticoagulant (e.g., heparin).

-

Plasma Preparation : The blood is centrifuged to separate the plasma.

-

Nitrate Reduction : Plasma samples are treated with nitrate reductase to convert nitrate to nitrite.

-

Griess Assay :

-

The Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the plasma samples.

-

In the presence of nitrite, a colorimetric reaction occurs, forming a pink azo dye.

-

The absorbance of the samples is measured using a spectrophotometer at approximately 540 nm.

-

-

Quantification : The concentration of nitrite (and therefore total NOx) is determined by comparing the absorbance of the samples to a standard curve generated with known concentrations of sodium nitrite.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound on ACE.

-

Reagents :

-

ACE enzyme solution.

-

Substrate: A synthetic peptide that is cleaved by ACE (e.g., hippuryl-L-histidyl-L-leucine).

-

Test compounds: this compound, enalaprilat (the active metabolite), and a vehicle control.

-

-

Assay Procedure :

-

The ACE enzyme is pre-incubated with the test compounds or vehicle at a controlled temperature (e.g., 37°C).

-

The substrate is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period.

-

The reaction is stopped, typically by adding a strong acid.

-

-

Detection : The product of the enzymatic reaction is quantified. This can be done by various methods, including:

-

Spectrophotometry : Measuring the absorbance of a chromogenic product.

-

Fluorometry : Measuring the fluorescence of a fluorogenic product.

-

High-Performance Liquid Chromatography (HPLC) : Separating and quantifying the reaction product.

-

-

Calculation of Inhibition : The percentage of ACE inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity in the vehicle control.

Visualizations

Signaling Pathways

References

An In-depth Technical Guide to NCX899: A Nitric Oxide-Donating ACE Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCX899 is a novel cardiovascular agent that integrates the pharmacological properties of an angiotensin-converting enzyme (ACE) inhibitor with the vasodilatory effects of nitric oxide (NO). As a NO-releasing derivative of enalapril, this compound offers a dual mechanism of action aimed at providing enhanced therapeutic benefits in the management of hypertension and related cardiovascular conditions. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, including a summary of key experimental data and methodologies.

Chemical Structure and Properties

This compound is chemically derived from enalapril, an established ACE inhibitor. The core structure of enalapril is modified to incorporate a nitric oxide-donating moiety.

Chemical Identity:

| Property | Value |

| CAS Number | 690655-41-5 |

| Molecular Formula | C₂₃H₃₃N₃O₈ |

| Molecular Weight | 479.52 g/mol |

Pharmacological Properties

The primary mechanism of action of this compound involves the inhibition of the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.

Simultaneously, this compound releases nitric oxide, a key signaling molecule involved in vasodilation. This dual action provides a synergistic effect, potentially leading to more effective blood pressure control and improved endothelial function compared to traditional ACE inhibitors alone.

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound has been demonstrated to be as effective as its parent compound, enalapril, in inhibiting ACE activity.[1]

Preclinical Pharmacology and Pharmacokinetics

Preclinical studies in animal models have provided valuable insights into the pharmacokinetic and pharmacodynamic profile of this compound.

Pharmacokinetics in a Beagle Model

A study conducted in conscious male beagles investigated the plasma concentrations of this compound and its metabolites following intravenous administration.[1]

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Beagles (4 µmol/kg, i.v.) [1]

| Analyte | AUC(0-24h) (µg·h/L) |

| Nitro-enalapril | 29.18 ± 4.72 |

| Enalapril | 229.37 ± 51.32 |

| Enalaprilat | 5159.23 ± 514.88 |

For comparison, the administration of an equimolar dose of enalapril resulted in the following pharmacokinetic parameters:

Table 2: Pharmacokinetic Parameters of Enalapril and its Metabolite in Beagles (4 µmol/kg, i.v.) [1]

| Analyte | AUC(0-24h) (µg·h/L) |

| Enalapril | 704.53 ± 158.86 |

| Enalaprilat | 4149.27 ± 847.30 |

Statistical analysis revealed a significant difference in the plasma exposure of enalapril between the two groups, while the exposure to the active metabolite, enalaprilat, was not significantly different.[1] This suggests that this compound is efficiently metabolized to produce comparable levels of the active ACE inhibitor.

Pharmacodynamic Effects in a Canine Model of Hypertension

The efficacy of this compound was evaluated in anesthetized dogs where hypertension and bradycardia were induced by the acute inhibition of nitric oxide synthase (NOS) using N(G)-nitro-l-arginine methyl ester (l-NAME).[1] In this model, this compound significantly attenuated both the rise in arterial blood pressure and the decrease in heart rate.[1] In contrast, enalapril alone did not show a significant effect on these parameters.[1]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The dual mechanism of action of this compound can be visualized as two distinct but complementary pathways.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the general workflow for the pharmacokinetic study of this compound in beagles.

Experimental Protocols

Pharmacokinetic Study in Beagles

Animals: Conscious male beagles were used in the study.[1]

Dosing: Dogs received a single intravenous dose of either this compound (4 µmol/kg) or enalapril (4 µmol/kg).[1]

Sample Collection: Blood samples were collected at various time points over a 24-hour period.[1]

Bioanalysis: Plasma concentrations of nitro-enalapril, enalapril, and enalaprilat were quantified using a validated liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) method.[1]

Pharmacokinetic Analysis: The area under the plasma concentration-time curve from time zero to 24 hours (AUC(0-24h)) was calculated for each analyte.[1]

Pharmacodynamic Study in Anesthetized Dogs

Anesthesia and Instrumentation: Dogs were anesthetized, and arterial blood pressure and heart rate were continuously monitored.[1]

Induction of Hypertension: Acute hypertension and bradycardia were induced by the intravenous administration of the nitric oxide synthase inhibitor N(G)-nitro-l-arginine methyl ester (l-NAME) in a dose-dependent manner (0.1-10 mg/kg).[1]

Drug Administration: this compound or enalapril was administered to assess their effects on the l-NAME-induced cardiovascular changes.[1]

Conclusion

This compound represents a promising therapeutic approach by combining the established benefits of ACE inhibition with the vasodilatory and potential endothelial-protective effects of nitric oxide. Preclinical data indicate that it is effectively metabolized to the active ACE inhibitor, enalaprilat, and provides additional cardiovascular benefits in a model of nitric oxide deficiency-induced hypertension. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this dual-acting compound in the management of cardiovascular diseases.

References

An In-depth Technical Guide to the Synthesis and Purification of NCX899

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of NCX899, a nitric oxide (NO)-donating derivative of the angiotensin-converting enzyme (ACE) inhibitor, enalapril. This compound, with the chemical name 3-Nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate and CAS number 690655-41-5, was initially developed by Nicox SA. Although its clinical development has been discontinued, the synthetic and purification principles outlined herein are valuable for researchers working on novel NO-donating compounds and prodrug strategies.

This document details a plausible synthetic pathway based on established organic chemistry principles and available literature on the synthesis of enalapril and related nitric oxide donors. It also outlines purification and analytical methodologies relevant to this class of molecule.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound can be logically divided into three main stages:

-

Synthesis of the Enalapril Core: Preparation of the parent ACE inhibitor.

-

Synthesis of the NO-Donating Linker: Creation of the 3-nitrooxypropyl moiety.

-

Final Esterification: Coupling of the enalapril core with the NO-donating linker.

Experimental Protocols

1.1.1. Synthesis of Enalapril

The synthesis of enalapril is a well-established process in medicinal chemistry. A common method involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with the dipeptide L-alanyl-L-proline.

-

Materials: L-alanyl-L-proline, ethyl 2-oxo-4-phenylbutanoate, Raney nickel or Palladium on carbon (Pd/C), hydrogen gas, ethanol, ethyl acetate, sodium sulfate, hydrochloric acid.

-

Procedure:

-

Dissolve L-alanyl-L-proline and ethyl 2-oxo-4-phenylbutanoate in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Raney nickel or Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 2-4 atm).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Filter the catalyst from the reaction mixture.

-

Evaporate the solvent under reduced pressure to yield crude enalapril.

-

The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

-

1.1.2. Synthesis of the 3-Nitrooxypropyl Linker (as 3-Bromopropyl Nitrate)

A common precursor for the 3-nitrooxypropyl group is 3-bromopropyl nitrate. This can be synthesized from 1,3-dibromopropane.

-

Materials: 1,3-dibromopropane, silver nitrate, acetonitrile.

-

Procedure:

-

Dissolve 1,3-dibromopropane in acetonitrile.

-

Add silver nitrate to the solution.

-

Stir the reaction mixture at room temperature, protected from light, until the reaction is complete (monitored by TLC). The formation of a silver bromide precipitate will be observed.

-

Filter off the silver bromide precipitate.

-

Carefully evaporate the acetonitrile under reduced pressure to obtain crude 3-bromopropyl nitrate. Caution: Organic nitrates can be explosive and should be handled with appropriate safety precautions.

-

1.1.3. Final Esterification to Yield this compound

The final step involves the esterification of the carboxylic acid group of enalapril with the hydroxyl group of a 3-nitrooxypropanol precursor (which can be formed from 3-bromopropyl nitrate) or direct alkylation with 3-bromopropyl nitrate. The following is a plausible alkylation route.

-

Materials: Enalapril, 3-bromopropyl nitrate, a non-nucleophilic base (e.g., cesium carbonate), dimethylformamide (DMF).

-

Procedure:

-

Dissolve enalapril in anhydrous DMF.

-

Add a stoichiometric amount of a non-nucleophilic base, such as cesium carbonate, to deprotonate the carboxylic acid.

-

Add 3-bromopropyl nitrate to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by HPLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway of this compound.

Purification and Characterization of this compound

The purification of the final compound and intermediates is crucial to ensure high purity for research and development purposes. Given the structure of this compound, high-performance liquid chromatography (HPLC) is the most suitable method for both purification and analysis.

Purification Protocol

2.1.1. Flash Chromatography

For initial purification of crude products from each synthetic step, flash column chromatography using silica gel is a standard and effective technique. The choice of eluent would be determined by the polarity of the compound, likely a gradient of ethyl acetate in hexane or dichloromethane in methanol.

2.1.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining highly pure this compound, preparative reverse-phase HPLC is recommended.

-

Instrumentation: A preparative HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is a suitable choice.

-

Mobile Phase: A gradient of acetonitrile in water, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent.

-

Inject the sample onto the preparative HPLC column.

-

Run a gradient elution to separate this compound from impurities.

-

Collect the fractions corresponding to the main product peak.

-

Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.

-

Purification and Analysis Workflow

Caption: Purification and analysis workflow for this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis and analysis of this compound and its parent compound, enalapril.

| Parameter | Enalapril | This compound |

| Molecular Formula | C₂₀H₂₈N₂O₅ | C₂₃H₃₃N₃O₈ |

| Molecular Weight | 376.45 g/mol | 479.52 g/mol |

| Typical Synthesis Yield | 60-80% | (Dependent on coupling efficiency) |

| Purity (Post-Purification) | >98% | >98% |

| Analytical HPLC Conditions | C18 column, Acetonitrile/Water gradient | C18 column, Acetonitrile/Water gradient |

Signaling Pathway Context

This compound is designed to act as a dual-action therapeutic agent. The enalapril moiety inhibits the angiotensin-converting enzyme (ACE), while the nitrooxypropyl linker releases nitric oxide (NO).

Caption: Dual-action signaling pathway of this compound.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt these general protocols based on their specific laboratory conditions and analytical capabilities, always adhering to strict safety protocols, especially when handling organic nitrates.

Preliminary Safety and Toxicity Profile of NCX899: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available information was found for a compound specifically designated "NCX899." This document therefore serves as an in-depth technical guide to the typical preliminary safety and toxicity profile of a hypothetical novel small molecule therapeutic, presented in the format requested. All data, protocols, and pathways are illustrative examples.

Executive Summary

This guide outlines the non-clinical safety and toxicity evaluation of a hypothetical novel therapeutic agent, this compound. The primary objective of the preclinical safety program is to characterize potential adverse effects, identify target organs of toxicity, and establish a safe starting dose for first-in-human (FIH) clinical trials. The studies described herein have been designed in accordance with international regulatory guidelines, including those from the International Council for Harmonisation (ICH). The preliminary safety profile of this compound has been assessed through a battery of in vitro and in vivo studies, including single-dose and repeat-dose toxicity, genotoxicity, and safety pharmacology evaluations.

General Toxicity

General toxicity studies are designed to evaluate the overall effects of this compound on the physiological functions of mammalian systems. These studies help in identifying the maximum tolerated dose (MTD) and potential target organs for toxicity.

Single-Dose Toxicity

A single-dose toxicity study was conducted to determine the acute toxic effects and to aid in dose selection for subsequent repeat-dose studies.

-

Test System: Sprague-Dawley rats (5/sex/group).

-

Administration: A single dose via the intended clinical route (e.g., oral gavage).

-

Dose Levels: Vehicle control, 100, 300, and 1000 mg/kg.

-

Observation Period: 14 days.

-

Endpoints: Clinical signs of toxicity, mortality, body weight changes, and gross necropsy at termination.

| Dose Level (mg/kg) | Sex | Mortality | Key Clinical Observations |

| 0 (Vehicle) | M/F | 0/10 | No abnormalities observed. |

| 100 | M/F | 0/10 | No abnormalities observed. |

| 300 | M/F | 0/10 | Mild, transient lethargy observed within 4 hours of dosing. |

| 1000 | M/F | 0/10 | Moderate lethargy, piloerection, and decreased activity observed within 2-6 hours post-dose; recovery by 24 hours. |

Repeat-Dose Toxicity

A 28-day repeat-dose toxicity study was performed to characterize the toxicological profile of this compound following repeated administration and to identify a No-Observed-Adverse-Effect Level (NOAEL).[1][2][3]

-

Test Systems: Sprague-Dawley rats (10/sex/group) and Beagle dogs (3/sex/group).

-

Administration: Daily oral gavage for 28 consecutive days.

-

Dose Levels (Rats): Vehicle control, 50, 150, and 450 mg/kg/day.

-

Dose Levels (Dogs): Vehicle control, 25, 75, and 200 mg/kg/day.

-

Endpoints:

-

In-life: Clinical observations, body weight, food consumption, ophthalmology, and detailed functional observational battery (FOB).

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.

-

Anatomical Pathology: Gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.

-

| Parameter | Sex | Vehicle | 50 mg/kg/day | 150 mg/kg/day | 450 mg/kg/day |

| Alanine Aminotransferase (ALT) (U/L) | M | 35 ± 8 | 40 ± 10 | 65 ± 15 | 150 ± 30 |

| Aspartate Aminotransferase (AST) (U/L) | M | 80 ± 15 | 90 ± 20 | 120 ± 25 | 250 ± 45 |

| Blood Urea Nitrogen (BUN) (mg/dL) | M | 20 ± 4 | 22 ± 5 | 21 ± 4 | 23 ± 6 |

| Creatinine (mg/dL) | M | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.6 ± 0.1 |

| Statistically significant change (p < 0.05); *Statistically significant change (p < 0.01). Data are presented as mean ± standard deviation. |

| Organ | Finding | Incidence (Male) |

| Vehicle | ||

| Liver | Minimal centrilobular hepatocellular hypertrophy | 0/10 |

| Single-cell necrosis | 0/10 |

Genotoxicity

A battery of in vitro genotoxicity studies was conducted to assess the potential of this compound to induce gene mutations and chromosomal damage.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test was performed to evaluate the potential of this compound to induce point mutations in several strains of Salmonella typhimurium and Escherichia coli.[4][5]

-

Test Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

-

Test Conditions: Conducted with and without a mammalian metabolic activation system (rat liver S9 fraction).

-

Dose Levels: Five concentrations ranging from 50 to 5000 µ g/plate , tested in triplicate.

-

Procedure: The test article, bacterial tester strain, and S9 mix (or buffer) were combined in molten top agar and poured onto minimal glucose agar plates. After incubation at 37°C for 48-72 hours, revertant colonies were counted.[6][7]

-

Evaluation Criteria: A positive response is defined as a dose-related increase in the mean number of revertants per plate to at least twice the mean of the vehicle control.

| Strain | Metabolic Activation (S9) | This compound Concentration (µ g/plate ) | Mean Revertants/Plate ± SD | Result |

| TA100 | - | 0 (Vehicle) | 125 ± 10 | Negative |

| 5000 | 130 ± 12 | |||

| TA100 | + | 0 (Vehicle) | 135 ± 15 | Negative |

| 5000 | 142 ± 11 | |||

| TA98 | - | 0 (Vehicle) | 30 ± 5 | Negative |

| 5000 | 33 ± 6 | |||

| TA98 | + | 0 (Vehicle) | 45 ± 8 | Negative |

| 5000 | 49 ± 7 |

In Vitro Micronucleus Assay

This assay was conducted to assess the potential of this compound to induce chromosomal damage (clastogenicity or aneugenicity) in cultured mammalian cells.[8][9]

-

Cell Line: Human peripheral blood lymphocytes (HPBL).

-

Test Conditions: Conducted with and without rat liver S9 metabolic activation.

-

Treatment Duration: Short-term (3-6 hours) and long-term (24 hours) exposure.

-

Procedure: Following treatment with this compound, cells were cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells.[8][9] Cells were then harvested, fixed, and stained. At least 2000 binucleated cells per concentration were scored for the presence of micronuclei.

-

Evaluation Criteria: A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

| Concentration (µM) | % Cytotoxicity | % Binucleated Cells with Micronuclei (Mean ± SD) | Result |

| 0 (Vehicle) | 0 | 1.2 ± 0.4 | Negative |

| 10 | 5 | 1.4 ± 0.5 | |

| 30 | 15 | 1.6 ± 0.6 | |

| 100 | 45 | 1.8 ± 0.7 |

Safety Pharmacology

The safety pharmacology core battery was conducted to investigate the potential adverse effects of this compound on vital physiological functions, specifically the central nervous, cardiovascular, and respiratory systems, as per ICH S7A guidelines.[10][11]

Central Nervous System (CNS) Evaluation

-

Test System: Sprague-Dawley rats (8/sex/group).

-

Administration: Single oral dose.

-

Dose Levels: Vehicle control, 50, 150, and 450 mg/kg.

-

Assessments: Detailed clinical observations, including home cage and open field assessments of behavior, autonomic function, neuromuscular coordination, and sensorimotor responses at pre-dose and at peak plasma concentration.

Cardiovascular System Evaluation

-

Test System: Conscious, telemetered Beagle dogs (n=4).

-

Administration: Single oral dose.

-

Dose Levels: Vehicle control, 25, 75, and 200 mg/kg.

-

Endpoints: Continuous measurement of electrocardiogram (ECG) parameters (including QT interval), heart rate, and arterial blood pressure for 24 hours post-dose.

Respiratory System Evaluation

-

Test System: Conscious, unrestrained Sprague-Dawley rats (8/sex/group).

-

Administration: Single oral dose.

-

Dose Levels: Vehicle control, 50, 150, and 450 mg/kg.

-

Endpoints: Respiratory rate, tidal volume, and minute volume measured continuously for a defined period post-dose.

Data Summary: Safety Pharmacology Core Battery

| System | Study | Dose Levels | Key Findings |

| CNS | FOB in Rats | Up to 450 mg/kg | At 450 mg/kg, decreased motor activity and slight impairment in motor coordination were observed, consistent with findings in general toxicity studies. No adverse effects at ≤150 mg/kg. |

| Cardiovascular | Telemetry in Dogs | Up to 200 mg/kg | No clinically significant effects on heart rate, blood pressure, or ECG intervals, including the QTc interval, at any dose level. |

| Respiratory | Plethysmography in Rats | Up to 450 mg/kg | No adverse effects on respiratory rate, tidal volume, or minute volume were observed at any dose level. |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the preliminary safety and toxicity assessment of this compound.

Signaling Pathway Diagram

Caption: Hypothetical pathway of this compound-induced apoptosis via oxidative stress.

Conclusion

Based on the comprehensive preclinical safety evaluation, this compound demonstrates a generally favorable preliminary safety profile.

-

General Toxicity: The primary target organ identified in repeat-dose studies in rats was the liver, with effects observed at mid and high doses. These findings were characterized by elevated liver enzymes and minimal hepatocellular hypertrophy. The NOAEL in the 28-day rat study was determined to be 50 mg/kg/day.

-

Genotoxicity: this compound was non-mutagenic in the Ames test and did not induce chromosomal damage in the in vitro micronucleus assay, indicating a low risk for genotoxicity.

-

Safety Pharmacology: No adverse effects on cardiovascular or respiratory functions were observed. CNS effects were limited to decreased motor activity at high doses, consistent with general toxicity findings.

These data collectively support the progression of this compound into first-in-human clinical trials. The established NOAEL will be used to calculate a safe starting dose for Phase 1 studies, and clinical monitoring will include a focus on hepatic function.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Repeated dose toxicity - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ema.europa.eu [ema.europa.eu]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. enamine.net [enamine.net]

- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 10. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]

- 11. ema.europa.eu [ema.europa.eu]

Unraveling the Biological Activity of NCX899: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: A Dual-Action Antihypertensive Agent

NCX899 is a novel cardiovascular agent engineered as a nitric oxide (NO)-releasing derivative of enalapril, a well-established angiotensin-converting enzyme (ACE) inhibitor. Its primary biological activity stems from a dual mechanism of action: the inhibition of ACE by its active metabolite, enalaprilat, and the vasodilatory effects of nitric oxide. This combination results in a more potent antihypertensive effect compared to enalapril alone. Preclinical studies have demonstrated that the enhanced efficacy of this compound is directly linked to its ability to donate NO, leading to improved blood pressure control.

Quantitative Analysis of Biological Activity

The biological efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key data on its ACE inhibitory activity and its impact on blood pressure.

Table 1: Angiotensin-Converting Enzyme (ACE) Inhibition

| Compound | IC50 (nM) | Assay Description |

| Enalaprilat (active metabolite of this compound) | 1.94 | In vitro inhibition of human endothelial ACE, determined by radioligand displacement assay. |

Note: The ACE inhibitory activity of this compound is mediated by its active metabolite, enalaprilat. The IC50 value represents the concentration required to inhibit 50% of the enzyme's activity.

Table 2: In Vivo Antihypertensive Efficacy (Spontaneously Hypertensive Rats)

| Treatment (8 µmol/kg, oral, 7 days) | Early Systolic Blood Pressure Reduction (2-6h post-dosing) | Late Systolic Blood Pressure Reduction (20-23h post-dosing) | Plasma Nitrate/Nitrite (NOx) Levels (fold change at 6h, day 7) |

| This compound | -34 ± 2 mmHg | Similar to Enalapril | ~2-fold increase |

| Enalapril | -25 ± 3 mmHg | Similar to this compound | No significant change |

Table 3: Pharmacokinetics in Beagles (4 µmol/kg, i.v.)

| Analyte | AUC0-24h (µg·h/L) |

| This compound Administration | |

| Nitro-enalapril (this compound) | 29.18 ± 4.72 |

| Enalapril | 229.37 ± 51.32 |

| Enalaprilat | 5159.23 ± 514.88 |

| Enalapril Administration | |

| Enalapril | 704.53 ± 158.86 |

| Enalaprilat | 4149.27 ± 847.30 |

Signaling Pathways and Mechanism of Action

The biological effects of this compound are mediated through two primary signaling pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the Nitric Oxide-cGMP pathway.

This compound is metabolized to enalaprilat, which competitively inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The reduction in angiotensin II levels leads to vasodilation and decreased aldosterone secretion, contributing to the antihypertensive effect.

The nitric oxide moiety of this compound is released, and the free NO diffuses into vascular smooth muscle cells. There, it activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased cGMP levels lead to the activation of protein kinase G (PKG), which ultimately results in decreased intracellular calcium concentrations and smooth muscle relaxation, causing vasodilation and a reduction in blood pressure.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the biological activity of this compound.

ACE Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound's active metabolite, enalaprilat, on angiotensin-converting enzyme.

Methodology:

-

Enzyme and Substrate: Purified rabbit lung ACE is used as the enzyme source. The synthetic substrate hippuryl-L-histidyl-L-leucine (HHL) is used.

-

Incubation: A solution of ACE (e.g., 100 mU/mL) is pre-incubated with varying concentrations of the inhibitor (enalaprilat) at 37°C for 5 minutes.

-

Reaction Initiation: The substrate solution (HHL) is added to the enzyme-inhibitor mixture, and the reaction is incubated at 37°C for a defined period (e.g., 45 minutes).

-

Reaction Termination: The enzymatic reaction is stopped by the addition of an acid, such as hydrochloric acid, or a solution like trichloro-triazine (TT) in dioxane.

-

Quantification: The product of the reaction, hippuric acid (HA), is quantified. This can be achieved through reverse-phase high-performance liquid chromatography (RP-HPLC) by measuring the absorbance of the HA peak at a specific wavelength (e.g., 228 nm). Alternatively, a colorimetric method involving the reaction of hippuric acid with TT can be used, with absorbance measured spectrophotometrically (e.g., at 382 nm).

-

IC50 Calculation: The percentage of ACE inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Nitric Oxide Release Measurement

Objective: To quantify the amount and kinetics of nitric oxide released from this compound in a physiological buffer.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a deoxygenated physiological buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C.

-

NO Detection: The release of NO is monitored in real-time using a chemiluminescence nitric oxide analyzer.

-

Procedure: The this compound solution is placed in a reaction vessel maintained at 37°C. An inert gas (e.g., nitrogen) is bubbled through the solution to carry the released NO into the analyzer.

-

Chemiluminescence Reaction: In the analyzer, the NO gas reacts with ozone (O3) to produce excited nitrogen dioxide (NO2). As the excited NO2 decays to its ground state, it emits light (chemiluminescence).

-

Signal Detection: The emitted light is detected by a photomultiplier tube, and the signal is proportional to the concentration of NO.

-

Data Analysis: The real-time NO concentration is recorded, allowing for the determination of the total amount of NO released and the kinetics of the release (e.g., half-life of release).

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive effect of this compound in a relevant animal model of hypertension.

Methodology:

-

Animal Model: Adult male spontaneously hypertensive rats (SHR) are used.

-

Telemetry Implantation: For continuous and stress-free blood pressure monitoring, radiotelemetry transmitters are surgically implanted into the abdominal aorta of the rats.

-

Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the experimental conditions.

-

Dosing: this compound and a comparator (e.g., enalapril) are administered orally at equimolar doses for a specified period (e.g., 7 consecutive days). A vehicle control group is also included.

-

Data Acquisition: Arterial blood pressure (systolic, diastolic, and mean) and heart rate are continuously recorded via the telemetry system.

-

Data Analysis: The changes in blood pressure from baseline are calculated for different time points post-dosing. Statistical analysis is performed to compare the effects of this compound with the comparator and vehicle control.

-

NOx Measurement: At the end of the study, blood samples are collected to measure the plasma levels of nitrate and nitrite (NOx), the stable metabolites of NO, as an indicator of in vivo NO donation. This is typically done using a colorimetric assay based on the Griess reaction.

Initial Characterization of NCX899: A Dual-Acting Antihypertensive Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

NCX899 is a novel cardiovascular agent engineered as a nitric oxide (NO)-releasing derivative of enalapril, a well-established angiotensin-converting enzyme (ACE) inhibitor. This dual mechanism of action, combining ACE inhibition with the vasodilatory and cardioprotective effects of nitric oxide, positions this compound as a promising candidate for the treatment of hypertension and related cardiovascular diseases. This document provides a comprehensive overview of the initial characterization of this compound, summarizing key preclinical findings, detailing experimental methodologies, and illustrating its mechanism of action.

Core Pharmacological Profile

This compound combines the therapeutic effects of enalaprilat, the active metabolite of enalapril, with the vasodilatory properties of nitric oxide. Preclinical studies indicate that this dual functionality leads to enhanced antihypertensive efficacy compared to enalapril alone.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial preclinical studies on this compound.

Table 1: Antihypertensive Efficacy of this compound in Spontaneously Hypertensive Rats [1]

| Treatment Group | Dosage (oral, QD for 7 days) | Change in Systolic Blood Pressure (Day 1, 2-6h post-dose) | Change in Systolic Blood Pressure (Day 7, 2-6h post-dose) | ACE Inhibition (Day 7) |

| This compound | 8 µmol/kg | -21 ± 3 mmHg | -34 ± 2 mmHg | 40 ± 8 % |

| Enalapril | 8 µmol/kg | -19 ± 3 mmHg | -25 ± 3 mmHg | 57 ± 7 % |

Data are presented as mean ± standard error. QD: once daily.

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Male Beagles following a Single Intravenous Dose (4 µmol/kg) [2]

| Analyte | AUC (0-24h) (µg·h/L) |

| Nitro-enalapril | 29.18 ± 4.72 |

| Enalapril | 229.37 ± 51.32 |

| Enalaprilat | 5159.23 ± 514.88 |

Data are presented as mean ± standard error. AUC: Area Under the Curve.

Table 3: Effect of this compound on Plasma Nitrate/Nitrite (NOx) Levels [1]

| Treatment Group | Change in Basal Plasma NOx (Day 7, up to 6h post-dose) |

| This compound | 2-fold increase |

Mechanism of Action

This compound is designed to act as a prodrug that, upon administration, is metabolized to release both enalaprilat and nitric oxide. This dual mechanism provides a synergistic approach to blood pressure reduction.

Signaling Pathway

The proposed signaling pathway for this compound involves two primary arms:

-

ACE Inhibition: The enalaprilat moiety of this compound inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in aldosterone secretion.

-

Nitric Oxide Donation: The NO-donating moiety of this compound releases nitric oxide, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and further vasodilation.

Caption: Proposed dual mechanism of action of this compound.

Experimental Protocols

While the full, detailed experimental protocols from the initial characterization studies are not publicly available, this section outlines the general methodologies based on the published abstracts and standard pharmacological practices.

Antihypertensive Efficacy in Spontaneously Hypertensive Rats

-

Animal Model: Aged (9-10 months old) male spontaneously hypertensive rats (SHR) were used as a model for essential hypertension.[1]

-

Drug Administration: Rats were treated orally, once daily (QD), for seven consecutive days with equimolar doses (8 µmol/kg) of either this compound or enalapril.[1]

-

Blood Pressure Measurement: Continuous systolic blood pressure (SBP) was monitored using telemetry devices implanted in the conscious, unrestrained animals. Early and late SBP responses were averaged from hours 2-6 and 20-23 post-dosing, respectively.[1]

-

ACE Inhibition Assay: Serum angiotensin-converting enzyme activity was determined to assess the degree of ACE inhibition.[1]

-

Plasma Nitrate/Nitrite (NOx) Measurement: Basal plasma levels of nitrate and nitrite, stable metabolites of NO, were quantified as an indicator of NO release.[1]

Pharmacokinetic Study in Male Beagles

-

Animal Model: Conscious male beagles were used for the pharmacokinetic profiling of this compound.[2]

-

Drug Administration: A single intravenous (i.v.) dose of 4 µmol/kg of this compound or enalapril was administered.[2]

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Bioanalysis: Plasma concentrations of this compound, nitro-enalapril, enalapril, and enalaprilat were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

-

Pharmacodynamic Assessment: The effect of this compound on the hypertensive and bradycardic response to an acute NO synthase inhibitor, N(G)-nitro-L-arginine methyl ester (L-NAME), was evaluated in anesthetized dogs.[2]

Caption: Overview of the preclinical experimental workflows for this compound.

Conclusion

The initial characterization of this compound demonstrates its potential as a superior antihypertensive agent compared to enalapril alone. The dual mechanism of ACE inhibition and nitric oxide donation appears to provide a synergistic effect in reducing blood pressure. Further in-depth studies are warranted to fully elucidate its clinical potential, long-term safety profile, and comparative efficacy against other antihypertensive agents. The detailed experimental protocols and comprehensive data from the full preclinical studies would be invaluable for guiding future research and development of this promising compound.

References

Methodological & Application

Application Notes and Protocols for NCX899 in Cell Culture

Note to Researchers, Scientists, and Drug Development Professionals: Information regarding specific experimental protocols for the use of NCX899 in cell culture is not available in the public domain at this time. The available research primarily focuses on its antihypertensive properties as a nitric oxide-releasing derivative of enalapril.

One study noted that NCX 899's superior efficacy in lowering blood pressure compared to enalapril is likely due to the release of nitric oxide (NO).[1] This was associated with a two-fold increase in basal plasma nitrate/nitrite levels in vivo.[1]

Given the absence of established cell culture protocols for this compound, the following sections provide generalized methodologies and considerations for researchers seeking to investigate its effects at a cellular level. These are based on standard cell culture techniques and the known pharmacology of related compounds.

General Experimental Protocols

Should a researcher wish to investigate the effects of this compound in a cell culture setting, the following general protocols for handling a novel compound can be adapted.

Cell Seeding and Treatment

A standard protocol for seeding and treating adherent cells with a test compound is as follows:

-

Cell Seeding: Plate cells in a suitable culture vessel (e.g., 96-well plate for viability assays, larger flasks for protein or RNA extraction) at a predetermined density to achieve approximately 80-90% confluency on the day of treatment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) in all experiments.

-

Cell Treatment: The day after seeding, remove the existing medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

Experimental Workflow: General Compound Screening

Potential Signaling Pathways for Investigation

Considering this compound is a nitric oxide (NO) donor and an angiotensin-converting enzyme (ACE) inhibitor, its effects in cell culture could be mediated through signaling pathways associated with these activities.

Nitric Oxide Signaling Pathway

NO is a key signaling molecule that activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). cGMP, in turn, can activate protein kinase G (PKG), which has various downstream targets involved in processes like smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.

Angiotensin II Signaling Pathway (Inhibition)

As an ACE inhibitor, the enalaprilat component of this compound would block the conversion of angiotensin I to angiotensin II. Angiotensin II typically binds to its receptors (AT1 and AT2) to activate various downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, migration, and inflammation. Therefore, this compound would be expected to inhibit these pathways where they are driven by angiotensin II.

Data Presentation

As no quantitative data from cell culture experiments with this compound is available, the following table is a template that can be used to structure and present findings from future studies.

| Parameter | Cell Line 1 | Cell Line 2 | Cell Line 3 |

| IC50 (µM) | Data | Data | Data |

| Effect on Marker X (% change) | Data | Data | Data |

| Effect on Marker Y (fold change) | Data | Data | Data |

Note: Researchers should determine the appropriate cell lines and molecular markers to investigate based on their specific research questions regarding the cellular effects of this compound. Standard assays such as MTT or resazurin for cell viability, western blotting for protein expression, and quantitative PCR for gene expression would be suitable for generating such data.

References

Application Notes and Protocols for NCX899: Information Not Publicly Available

Comprehensive searches for publicly available data on "NCX899 dosage and administration guidelines" have yielded no specific, detailed information for this compound. As a result, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time.

Information regarding dosage, administration, experimental protocols, and associated signaling pathways for this compound does not appear to be in the public domain. It is possible that this compound is an early-stage investigational compound with limited publicly disclosed data, or the identifier may be incorrect.

A preclinical study from 2006 was identified that describes NCX 899 as a nitric oxide-releasing derivative of enalapril with antihypertensive effects in rats.[1] This study, however, does not provide any basis for human dosage and administration guidelines. Further searches for clinical trial data or more recent preclinical studies that would be necessary to construct the requested detailed protocols and diagrams were unsuccessful.

Without foundational data on this compound, the core requirements of the request, including the creation of quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams, cannot be fulfilled. Should further information on this compound become publicly available, these application notes and protocols can be developed.

References

Application Notes and Protocols for the Analytical Detection of NCX899

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX899 is a novel nitric oxide (NO)-donating derivative of enalapril, an angiotensin-converting enzyme (ACE) inhibitor. This unique combination of functionalities offers potential therapeutic advantages in the management of cardiovascular diseases. The analytical characterization of this compound is crucial for preclinical and clinical development, requiring robust methods to quantify the parent drug, its active metabolite (enalaprilat), and to assess its NO-donating capacity and biological activity.

These application notes provide detailed protocols for three key analytical methodologies for the characterization of this compound:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound and its active metabolite, enalaprilat, in biological matrices.

-

Nitric Oxide (NO) Detection Methods to measure the release of NO from this compound, utilizing the Griess assay and chemiluminescence.

-

Angiotensin-Converting Enzyme (ACE) Inhibition Assay to determine the biological activity of the enalaprilat released from this compound.

Quantification of this compound and Enalaprilat by LC-MS/MS

This method is adapted from established and validated procedures for enalapril and enalaprilat, providing a highly sensitive and selective approach for their simultaneous quantification in plasma.[1][2][3][4][5] Given the structural similarity, this method serves as an excellent starting point for the specific analysis of this compound, with the understanding that the nitrooxy moiety may require slight modifications to the chromatographic conditions for optimal separation and detection.

Experimental Protocol

Sample Preparation (Protein Precipitation)

-

To 200 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a deuterated analog of enalapril or a structurally similar compound).

-

Add 600 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.9 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: The specific precursor and product ions will need to be determined by direct infusion of a standard solution. The fragmentation will likely involve the loss of the NO-donating group and fragmentation of the enalapril backbone.

-

Enalaprilat: m/z 349.2 → 206.1[2]

-

Enalapril (as a reference): m/z 377.2 → 234.2[2]

-

-

Source Parameters: Optimized for maximum sensitivity (e.g., spray voltage, source temperature, gas flows).

Data Presentation

Table 1: Quantitative Parameters for LC-MS/MS Analysis of Enalaprilat

| Parameter | Value | Reference |

| Linearity Range | 1 - 100 ng/mL | [1][3] |

| Correlation Coefficient (r²) | > 0.99 | [1][2][3] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1][3] |

| Precision (%CV) | < 15% | [1][3] |

| Accuracy (%Bias) | Within ±15% | [1][3] |

| Recovery | > 80% | [1][3] |

Note: These parameters are for enalaprilat and should be validated for this compound.

Experimental Workflow Diagram

Nitric Oxide (NO) Detection Methods

As a NO-donating molecule, it is essential to quantify the amount and rate of NO release from this compound. Two common methods for this are the Griess assay for indirect measurement of nitrite and nitrate, and chemiluminescence for direct detection of NO.

Griess Assay for Nitrite and Nitrate

The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[6][7][8][9][10]

Experimental Protocol

-

Sample Preparation:

-

For in vitro NO release studies, dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and incubate at 37°C. Collect aliquots at various time points.

-

For biological samples (e.g., plasma), deproteinize the sample by adding an equal volume of acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.[7]

-

-

Nitrate Reduction (for total NOx measurement):

-

To measure total nitrite and nitrate, nitrate in the sample must first be reduced to nitrite. This can be achieved using nitrate reductase or a chemical reducing agent like vanadium(III) chloride.[8]

-

-

Griess Reaction:

-

Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be freshly prepared and protected from light.

-

In a 96-well plate, add 50 µL of the sample (or standard) to each well.

-

Add 50 µL of the Griess reagent to each well.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

-

Chemiluminescence Detection of NO

Chemiluminescence provides a highly sensitive and specific method for the real-time detection of NO gas.[2][11][12][13][14] This technique is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon returning to its ground state.

Experimental Protocol

-

System Setup:

-

A chemiluminescence NO analyzer is required. The system typically includes a reaction chamber, an ozone generator, a photomultiplier tube detector, and a data acquisition system.

-

-

NO Release:

-

Introduce a solution of this compound into a purge vessel containing a suitable buffer at 37°C.

-

Continuously purge the solution with an inert gas (e.g., nitrogen or argon) to carry the released NO gas to the chemiluminescence analyzer.

-

-

Detection:

-

The gas stream from the purge vessel is mixed with ozone in the reaction chamber of the analyzer.

-

The light emitted from the chemiluminescent reaction is detected by the photomultiplier tube.

-

The signal is proportional to the concentration of NO in the gas stream.

-

-

Quantification:

-

Calibrate the instrument using a certified NO gas standard.

-

The concentration of NO released from this compound over time can be calculated from the measured signal and the gas flow rate.

-

Data Presentation

Table 2: Performance Characteristics of NO Detection Methods

| Parameter | Griess Assay | Chemiluminescence | Reference |

| Analyte | Nitrite/Nitrate | Nitric Oxide (gas) | [2][6][11] |

| Limit of Detection | ~1 µM | ~1 ppb | [7][12] |

| Linearity Range | 1 - 100 µM | 1 ppb - 100 ppm | [7][12] |

| Sample Type | Aqueous solutions, biological fluids | Gas phase, headspace of solutions | [8][13] |

| Throughput | High (96-well plate format) | Low to medium | [2][7] |

Nitric Oxide Release and Detection Workflow

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the biological activity of the enalaprilat released from this compound by measuring its ability to inhibit the ACE enzyme.[1][15][16][17][18]

Experimental Protocol

-

Reagents:

-

ACE from rabbit lung

-

ACE substrate: N-Hippuryl-His-Leu (HHL) or a fluorogenic substrate such as o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO₂)-Pro).[1]

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.3, containing NaCl and ZnCl₂).

-

This compound, enalaprilat (as a positive control), and a negative control (buffer).

-

-

Assay Procedure (using HHL substrate):

-

Pre-incubate this compound in the assay buffer to allow for the release of enalaprilat.

-

In a microplate, add 20 µL of ACE solution to 40 µL of the pre-incubated this compound solution (or enalaprilat standards).

-

Incubate for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 100 µL of the HHL substrate solution.

-

Incubate for 30-60 minutes at 37°C.

-

Stop the reaction by adding 150 µL of 1 M HCl.

-

Extract the hippuric acid product with 1 mL of ethyl acetate.

-

Centrifuge to separate the phases.

-

Transfer the ethyl acetate layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in water or buffer and measure the absorbance at 228 nm.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of this compound/enalaprilat.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of the ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Data Presentation

Table 3: Typical Parameters for ACE Inhibition Assay

| Parameter | Description | Typical Value (for Enalaprilat) | Reference |

| Substrate | N-Hippuryl-His-Leu (HHL) | - | [16] |

| Enzyme Source | Rabbit Lung ACE | - | [16] |

| Detection | UV Absorbance at 228 nm | - | [16] |

| IC₅₀ | 50% Inhibitory Concentration | 1-5 nM | [18] |

ACE Inhibition Signaling Pathway

Combined Signaling Pathway of this compound

This compound exerts its therapeutic effects through two primary mechanisms: inhibition of the renin-angiotensin system (RAS) and direct vasodilation via nitric oxide donation.

References

- 1. ACE-inhibitory activity assay: IC50 [protocols.io]

- 2. Research Portal [iro.uiowa.edu]

- 3. lcms.cz [lcms.cz]

- 4. Validated LC-MS/MS method for the simultaneous determination of enalapril maleate, nitrendipine, hydrochlorothiazide, and their major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Protocol Griess Test [protocols.io]

- 7. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. air.unimi.it [air.unimi.it]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. Video: Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [app.jove.com]

- 14. Direct Chemiluminescent Detection of Nitric Oxide in Aqueous Solutions Using the Natural Nitric Oxide Target, Soluble Guanylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ACE Inhibition Assay [bio-protocol.org]

- 16. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 17. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for NCX899 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX899 is a novel therapeutic agent that functions as a nitric oxide (NO)-releasing derivative of enalapril. Its dual mechanism of action, combining angiotensin-converting enzyme (ACE) inhibition with NO-mediated vasodilation, offers a promising strategy for the management of hypertension. The NO component of this compound activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation. High-throughput screening (HTS) assays are essential for identifying and characterizing compounds like this compound that modulate these pathways. These application notes provide detailed protocols for HTS assays relevant to the screening of compounds with NO-donating or ACE-inhibiting properties.

Mechanism of Action of this compound

This compound is metabolized in the body to release two active moieties: enalaprilat, a potent inhibitor of ACE, and a nitric oxide-donating group.

-

ACE Inhibition : Enalaprilat competitively inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to reduced peripheral vascular resistance and a decrease in blood pressure.

-

Nitric Oxide Donation : The release of NO from this compound activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation (vasodilation). This vasodilation contributes to the overall blood pressure-lowering effect of this compound.

Figure 1: Dual mechanism of action of this compound.

Quantitative Data Presentation

The antihypertensive efficacy of this compound has been demonstrated in preclinical models. The following tables summarize the key quantitative data comparing the effects of this compound to its parent compound, enalapril.

| Treatment (7 days) | Early Systolic Blood Pressure Reduction (2-6h post-dosing, mmHg) | Late Systolic Blood Pressure Reduction (20-23h post-dosing, mmHg) |

| Enalapril | 25 ± 3 | Similar to this compound |

| This compound | 34 ± 2 | Similar to Enalapril |

| Data from a study in spontaneously hypertensive rats.[1] |

| Treatment | ACE Inhibition (%) | Plasma Nitrate/Nitrite Levels |

| Enalapril | 57 ± 7 | No significant change |

| This compound | 40 ± 8 | 2-fold increase |

| Data from a study in spontaneously hypertensive rats.[1] |

Experimental Protocols

High-throughput screening for compounds with mechanisms of action similar to this compound would involve two primary types of assays: one to detect the release of nitric oxide or activation of the sGC-cGMP pathway, and another to measure the inhibition of ACE.

Protocol 1: Cell-Based High-Throughput Assay for cGMP Production

This protocol is designed to identify compounds that increase intracellular cGMP levels, either by donating NO or by directly activating soluble guanylate cyclase. It utilizes a genetically engineered cell line expressing sGC and a cGMP-sensitive cyclic nucleotide-gated (CNG) channel coupled to a fluorescent calcium indicator. An increase in cGMP opens the CNG channel, leading to calcium influx and a detectable change in fluorescence.

Materials:

-

CHO-K1 cell line stably co-expressing human sGC (alpha-1 and beta-1 subunits), a cGMP-sensitive CNG channel (e.g., CNGA2), and a calcium-sensitive fluorescent protein (e.g., aequorin or a FRET-based sensor).

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Test compounds dissolved in DMSO.

-

Positive control: A known sGC activator (e.g., YC-1) or an NO donor (e.g., SNAP).

-

Negative control: Vehicle (DMSO).

-

384-well black, clear-bottom microplates.

-

Fluorescence plate reader.

Procedure:

-

Cell Plating:

-

Culture the engineered CHO-K1 cells to 80-90% confluency.

-

Harvest the cells and resuspend in fresh culture medium at a density of 2 x 10^5 cells/mL.

-

Dispense 50 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Addition:

-

Prepare serial dilutions of test compounds in DMSO.

-

Further dilute the compounds in assay buffer to the final desired concentration (typically with a final DMSO concentration of ≤ 0.5%).

-

Remove the culture medium from the cell plate and wash once with 50 µL of assay buffer.

-

Add 25 µL of the diluted test compounds, positive control, or negative control to the respective wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Signal Detection:

-

Measure the fluorescence intensity of each well using a plate reader with appropriate excitation and emission wavelengths for the calcium sensor.

-

Record a baseline reading (F0).

-

Add a calcium source (e.g., 10 µL of 10 mM CaCl2 in assay buffer) to all wells to initiate calcium influx through any opened CNG channels.

-

Immediately begin kinetic fluorescence readings for 5-10 minutes to capture the peak response (F).

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF = F - F0) for each well.

-

Normalize the data to the positive and negative controls.

-

Plot the normalized response against the compound concentration to determine the EC50 for active compounds.

-

Figure 2: Workflow for the cell-based cGMP HTS assay.

Protocol 2: High-Throughput ACE Inhibition Assay (Fluorometric)

This protocol describes a fluorometric HTS assay to identify and quantify the inhibitory activity of compounds against ACE. The assay utilizes a quenched fluorescent substrate for ACE. In the presence of active ACE, the substrate is cleaved, releasing a fluorescent group and leading to an increase in fluorescence. ACE inhibitors will prevent this cleavage, resulting in a lower fluorescence signal.

Materials:

-

Recombinant human ACE.

-

ACE assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl2).

-

Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro).

-

Test compounds dissolved in DMSO.

-

Positive control: A known ACE inhibitor (e.g., Captopril or Enalaprilat).

-

Negative control: Vehicle (DMSO).

-

384-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of ACE in assay buffer (e.g., 2 mU/mL).

-

Prepare a working solution of the fluorogenic substrate in assay buffer (e.g., 0.45 mM).

-

Prepare serial dilutions of test compounds, positive control, and negative control in assay buffer (final DMSO concentration ≤ 0.5%).

-

-

Assay Reaction:

-

To the wells of a 384-well plate, add 10 µL of the diluted test compounds, positive control, or negative control.

-

Add 20 µL of the ACE working solution to all wells.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

-

Signal Detection:

-

Initiate the enzymatic reaction by adding 20 µL of the substrate working solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 320 nm, emission at 420 nm) every minute for 30 minutes.

-

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Calculate the percentage of ACE inhibition for each compound concentration relative to the controls.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 for active compounds.

-

Figure 3: Workflow for the high-throughput ACE inhibition assay.

Conclusion

The dual-action compound this compound represents a promising therapeutic approach for hypertension. The successful discovery and development of such molecules rely on robust and efficient high-throughput screening assays. The detailed protocols provided in these application notes for cell-based cGMP and fluorometric ACE inhibition assays offer reliable methods for screening large compound libraries to identify novel drug candidates that target the nitric oxide-sGC-cGMP pathway and the renin-angiotensin system. These assays are crucial tools for researchers and drug development professionals working in the field of cardiovascular disease.

References

Application Notes and Protocols for Measuring the Efficacy of NCX899

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX899 is a novel therapeutic agent with a dual mechanism of action, functioning as both an angiotensin-converting enzyme (ACE) inhibitor and a nitric oxide (NO) donor. This unique combination suggests its potential for enhanced efficacy in cardiovascular diseases, particularly hypertension, by targeting two key pathways in blood pressure regulation. As the active metabolite of enalapril, its ACE inhibitory action blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Concurrently, the NO-donating moiety releases nitric oxide, a key signaling molecule that activates soluble guanylate cyclase (sGC), leading to vasodilation.

These application notes provide detailed protocols for assessing the preclinical efficacy of this compound, focusing on its hemodynamic effects and the engagement of its target pathways.

I. In Vivo Efficacy Assessment: Blood Pressure Measurement in Rodent Models

The primary measure of efficacy for an antihypertensive agent like this compound is its ability to lower blood pressure. Standard preclinical models for hypertension include spontaneously hypertensive rats (SHR) and L-NAME-induced hypertensive rats.[1]

A. Non-Invasive Blood Pressure Measurement (Tail-Cuff Plethysmography)

This method is suitable for repeated measurements in conscious animals over a chronic dosing period.[2][3][4]

Protocol:

-

Animal Acclimatization: Acclimate rats to the restraining device and tail cuff for several days prior to the experiment to minimize stress-induced blood pressure variations.

-

Animal Preparation: Place the conscious rat in a restrainer. The animal's tail is passed through an inflatable cuff and a sensor. Maintain the animal's body temperature to ensure accurate readings.

-